Cas no 81842-51-5 (CYCLOHEXANONE, 4-METHYL-2-NITRO-)

CYCLOHEXANONE, 4-METHYL-2-NITRO- 化学的及び物理的性質
名前と識別子
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- CYCLOHEXANONE, 4-METHYL-2-NITRO-
- SCHEMBL8744008
- 4-Methyl-2-nitrocyclohexan-1-ones
- EN300-7427820
- 81842-51-5
- 4-methyl-2-nitrocyclohexan-1-one,Mixtureofdiastereomers
- 4-methyl-2-nitrocyclohexan-1-one
- GDA84251
-
- インチ: InChI=1S/C7H11NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h5-6H,2-4H2,1H3
- InChIKey: STBYITJJVAURNA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 157.07389321Da
- どういたいしつりょう: 157.07389321Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 62.9Ų
CYCLOHEXANONE, 4-METHYL-2-NITRO- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7427820-0.5g |
4-methyl-2-nitrocyclohexan-1-one |
81842-51-5 | 94% | 0.5g |
$579.0 | 2024-05-24 | |
Enamine | EN300-7427820-2.5g |
4-methyl-2-nitrocyclohexan-1-one |
81842-51-5 | 94% | 2.5g |
$1454.0 | 2024-05-24 | |
Enamine | EN300-7427820-0.1g |
4-methyl-2-nitrocyclohexan-1-one |
81842-51-5 | 94% | 0.1g |
$257.0 | 2024-05-24 | |
Enamine | EN300-7427820-10.0g |
4-methyl-2-nitrocyclohexan-1-one |
81842-51-5 | 94% | 10.0g |
$3191.0 | 2024-05-24 | |
1PlusChem | 1P028NVW-5g |
4-methyl-2-nitrocyclohexan-1-one,Mixtureofdiastereomers |
81842-51-5 | 95% | 5g |
$2722.00 | 2024-04-21 | |
Aaron | AR028O48-500mg |
4-methyl-2-nitrocyclohexan-1-one,Mixtureofdiastereomers |
81842-51-5 | 95% | 500mg |
$822.00 | 2023-12-15 | |
Aaron | AR028O48-2.5g |
4-methyl-2-nitrocyclohexan-1-one,Mixtureofdiastereomers |
81842-51-5 | 95% | 2.5g |
$2025.00 | 2023-12-15 | |
1PlusChem | 1P028NVW-250mg |
4-methyl-2-nitrocyclohexan-1-one,Mixtureofdiastereomers |
81842-51-5 | 95% | 250mg |
$516.00 | 2024-04-21 | |
Aaron | AR028O48-5g |
4-methyl-2-nitrocyclohexan-1-one,Mixtureofdiastereomers |
81842-51-5 | 95% | 5g |
$2984.00 | 2023-12-15 | |
1PlusChem | 1P028NVW-2.5g |
4-methyl-2-nitrocyclohexan-1-one,Mixtureofdiastereomers |
81842-51-5 | 95% | 2.5g |
$1859.00 | 2024-04-21 |
CYCLOHEXANONE, 4-METHYL-2-NITRO- 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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CYCLOHEXANONE, 4-METHYL-2-NITRO-に関する追加情報
4-Methyl-2-Nitrocyclohexanone (CAS No. 81842-51-5): A Comprehensive Overview
4-Methyl-2-nitrocyclohexanone, also known by its CAS registry number 81842-51-5, is a versatile organic compound with significant applications in various fields of chemistry. This compound belongs to the class of cyclohexanones, which are six-membered cyclic ketones. The presence of a nitro group at the 2-position and a methyl group at the 4-position introduces unique chemical properties, making it an interesting subject for both academic and industrial research.
The molecular structure of 4-methyl-2-nitrocyclohexanone consists of a cyclohexane ring with a ketone group at position 1, a nitro group at position 2, and a methyl group at position 4. This arrangement creates a molecule with both electron-withdrawing and electron-donating substituents, which influence its reactivity and stability. The nitro group, being a strong electron-withdrawing substituent, enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attacks. On the other hand, the methyl group at position 4 provides steric hindrance and contributes to the overall stability of the molecule.
Recent studies have highlighted the potential of 4-methyl-2-nitrocyclohexanone as an intermediate in the synthesis of various bioactive compounds. For instance, researchers have explored its use in the preparation of heterocyclic compounds, which are often found in pharmaceuticals and agrochemicals. The nitro group can be reduced to an amino group under specific conditions, opening up avenues for the synthesis of amine-containing derivatives with potential therapeutic applications.
In terms of synthesis, 4-methyl-2-nitrocyclohexanone can be prepared through various methods, including oxidation reactions and nitration processes. One common approach involves the oxidation of cyclohexanol derivatives followed by nitration using mixed acids. The choice of synthetic route depends on the starting materials and desired purity levels. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.
The physical properties of 4-methyl-2-nitrocyclohexanone are well-documented. It exists as a crystalline solid at room temperature with a melting point around 130°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows absorption bands corresponding to the conjugated system formed by the carbonyl and nitro groups, making it suitable for applications in photochemistry.
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In conclusion, 4-methyl-2-nitrocyclohexanone (CAS No. 81842-51-5) is a valuable compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an attractive target for further research and development. By leveraging cutting-edge synthetic methods and exploring its potential as an intermediate in drug discovery, this compound continues to play a pivotal role in advancing modern chemistry.
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